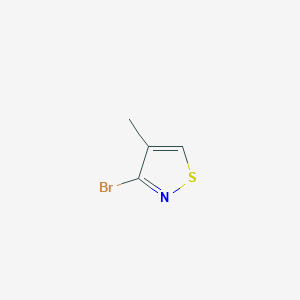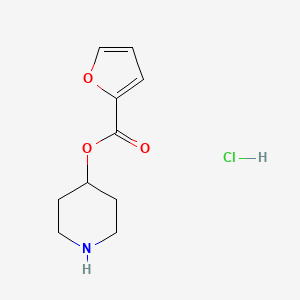![molecular formula C8H10N2O3 B1441114 2-[(2-ヒドロキシエチル)アミノ]ニコチン酸 CAS No. 1220018-27-8](/img/structure/B1441114.png)
2-[(2-ヒドロキシエチル)アミノ]ニコチン酸
説明
“2-[(2-Hydroxyethyl)amino]nicotinic acid” is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 . It is used in scientific research and acts as a versatile building block in drug synthesis, aiding in the development of new medications and therapeutic solutions.
Synthesis Analysis
While specific synthesis methods for “2-[(2-Hydroxyethyl)amino]nicotinic acid” were not found, a related compound, 2-anilino nicotinic acids, was synthesized from the condensation of o-phenylenediamine and 5-nitrosalicaldehyde . This suggests that similar methods could potentially be used for the synthesis of “2-[(2-Hydroxyethyl)amino]nicotinic acid”.Molecular Structure Analysis
The molecular structure of “2-[(2-Hydroxyethyl)amino]nicotinic acid” consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a carboxylic acid group (COOH) and a 2-hydroxyethylamino group attached .科学的研究の応用
新規ホスホン酸エステルの合成
2-[(2-ヒドロキシエチル)アミノ]ニコチン酸: は、プロテアーゼ阻害剤の開発に重要な新規ホスホン酸エステルの合成に使用されます 。これらの阻害剤は、エイズ、癌、高血圧などの疾患の治療に不可欠です。エポキシドと(アミノメチル)ホスホン酸エステルの非触媒反応により、これらの新規化合物が合成されます。これらの化合物は、抗菌性や殺菌性など、さまざまな生物活性を示しています。
エステル化反応
この化合物は、毒性が低く生分解性のあるエステルを生成するエステル化反応に役割を果たします 。これらのエステルは、界面活性剤の原料として使用されます。界面活性剤は、その物理化学的特性により、さまざまな産業で重要です。この研究は、これらの反応に環境に優しい触媒を使用することに焦点を当てており、持続可能な化学にとって重要です。
mRNAワクチン用の脂質合成
2-[(2-ヒドロキシエチル)アミノ]ニコチン酸の誘導体は、mRNAワクチンにおける主要な成分であるイオン化可能な脂質の合成に使用されます 。これらの脂質は、mRNAを細胞に送達するのに役立ちます。これは、ファイザー社やモデルナ社が開発したCOVID-19ワクチンなどのワクチンの有効性にとって重要なステップです。
酵素阻害剤の開発
この化合物の誘導体は、医学で幅広い用途を持つ酵素阻害剤の開発に使用されます 。これらの阻害剤は、アンチメタボライトとして作用し、さまざまなヒト疾患の治療に潜在的な用途があります。
抗菌および除草剤としての応用
2-[(2-ヒドロキシエチル)アミノ]ニコチン酸誘導体の合成により、抗菌および除草活性を持つ化合物が得られました 。これらの用途は、農業および医療において重要であり、環境に有害となる可能性のある従来の化学物質の代替手段を提供します。
有機リン化合物
この化合物は、難燃剤、可塑剤、殺虫剤など、さまざまな用途を持つ有機リン化合物の合成に不可欠です 。この分野の研究は、効果的でありながら環境への影響を低減した化合物の創製に焦点を当てています。
作用機序
Target of Action
It is known that similar compounds, such as niacin, interact with specific receptors in the human body .
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to niacin, which is known to act as a precursor for nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Biochemical Pathways
It can be inferred from the mode of action that this compound likely affects redox reactions and other metabolic processes in the body .
Result of Action
Given its likely role in redox reactions and metabolism, it can be inferred that this compound may have significant effects on cellular energy production and other metabolic processes .
生化学分析
Biochemical Properties
2-[(2-Hydroxyethyl)amino]nicotinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in redox reactions. The compound’s hydroxyl and amino groups facilitate its binding to NAD, influencing various metabolic pathways . Additionally, 2-[(2-Hydroxyethyl)amino]nicotinic acid can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction .
Cellular Effects
The effects of 2-[(2-Hydroxyethyl)amino]nicotinic acid on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in oxidative stress responses and energy metabolism. In certain cell types, 2-[(2-Hydroxyethyl)amino]nicotinic acid can enhance or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-[(2-Hydroxyethyl)amino]nicotinic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as NAD, altering their activity. This binding can result in the inhibition or activation of enzymes involved in critical metabolic processes . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes related to cellular stress responses, energy production, and other vital functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(2-Hydroxyethyl)amino]nicotinic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-[(2-Hydroxyethyl)amino]nicotinic acid remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, affecting their function and viability .
Dosage Effects in Animal Models
The effects of 2-[(2-Hydroxyethyl)amino]nicotinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic functions and reducing oxidative stress . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-[(2-Hydroxyethyl)amino]nicotinic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of NAD . The compound can influence metabolic flux and metabolite levels, affecting processes such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions highlight the compound’s importance in maintaining cellular energy balance and redox homeostasis.
Transport and Distribution
The transport and distribution of 2-[(2-Hydroxyethyl)amino]nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake and localization within different cellular compartments. The compound’s distribution can affect its accumulation and activity, influencing its overall efficacy in biochemical processes .
Subcellular Localization
2-[(2-Hydroxyethyl)amino]nicotinic acid exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and participate in localized biochemical reactions .
特性
IUPAC Name |
2-(2-hydroxyethylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-5-4-10-7-6(8(12)13)2-1-3-9-7/h1-3,11H,4-5H2,(H,9,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLDWPXYMRSICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223491 | |
| Record name | 2-[(2-Hydroxyethyl)amino]-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220018-27-8 | |
| Record name | 2-[(2-Hydroxyethyl)amino]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220018-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Hydroxyethyl)amino]-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B1441036.png)


![3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441041.png)

![3-[4-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1441045.png)

![4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1441047.png)




